molecular formula C9H12ClN3 B11772627 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 1956340-44-5

1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No.: B11772627
CAS No.: 1956340-44-5
M. Wt: 197.66 g/mol
InChI Key: MACFEUZQXADXHP-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent systems is also emphasized to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazoles, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzo[d]imidazol-2-amine: Shares a similar core structure but lacks the dimethyl substitutions.

    2-Methyl-1H-benzo[d]imidazole: Contains a single methyl group, leading to different chemical properties.

    1,3-Dimethyl-1H-benzo[d]imidazol-2-amine: Similar in structure but with different substitution patterns.

Uniqueness

1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1956340-44-5

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

1,4-dimethylbenzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-6-4-3-5-7-8(6)11-9(10)12(7)2;/h3-5H,1-2H3,(H2,10,11);1H

InChI Key

MACFEUZQXADXHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)N)C.Cl

Origin of Product

United States

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